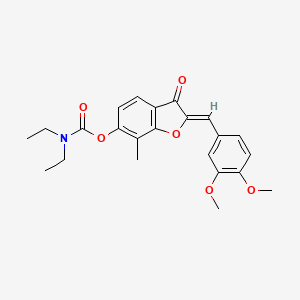

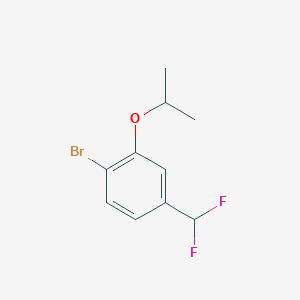

![molecular formula C6H10N2O B2813902 4,6-Diazaspiro[2.4]heptan-5-one,4-methyl- CAS No. 1338493-29-0](/img/structure/B2813902.png)

4,6-Diazaspiro[2.4]heptan-5-one,4-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4,6-Diazaspiro[2.4]heptan-5-one,4-methyl-” is a chemical compound with the CAS Number: 1338493-29-0 . It has a molecular weight of 126.16 . The IUPAC name for this compound is 4-methyl-4,6-diazaspiro[2.4]heptan-5-one .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Magnien and Tom in 1966 reported a degage cyclization to 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one . They isolated 4-(2-chloroethyl)-5-methyl-2,4-dihydro-pyrazol-3-one . Also, Wamhoff and Korte reported the synthesis of this compound and other analogs without isolation of intermediate . They assumed that the formation of 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one from 4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one was proceeded by treatment with concentrated sulfuric acid followed by dehydration .Molecular Structure Analysis

The InChI code for “4,6-Diazaspiro[2.4]heptan-5-one,4-methyl-” is 1S/C6H10N2O/c1-8-5(9)7-4-6(8)2-3-6/h2-4H2,1H3,(H,7,9) .Chemical Reactions Analysis

While specific chemical reactions involving “4,6-Diazaspiro[2.4]heptan-5-one,4-methyl-” are not available, the synthesis of similar compounds involves reactions such as degage cyclization , treatment with concentrated sulfuric acid followed by dehydration , and Corey–Chaykovsky reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticonvulsant Activity

The development of new anticonvulsants has led to the synthesis of 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones, demonstrating significant protection against maximal electroshock (MES) and/or subcutaneous pentylenetetrazole (scPTZ) models. Notably, one derivative exhibited superior efficacy compared to phenytoin, highlighting its potential as an anticonvulsant agent (Xianran He et al., 2010).

Synthesis and Application in Aryl Amination Reactions

The concise and scalable synthesis of 2,6-diazaspiro[3.3]heptane as a structural surrogate for piperazine has shown its utility in arene amination reactions, yielding a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes (Johannes A. Burkhard & E. Carreira, 2008).

Novel Angular Spirocyclic Azetidines

Research into novel angular azaspiro[3.3]heptanes has led to the development of gem-difluoro and gem-dimethyl variants, showcasing a practical synthesis method amenable to drug discovery and library synthesis (Carine M Guérot et al., 2011).

Antibacterial Activity Against Respiratory Pathogens

The design and synthesis of novel compounds featuring the 5-azaspiro[2.4]heptan-5-yl moiety have demonstrated potent antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. These findings suggest a promising avenue for the treatment of respiratory tract infections (T. Odagiri et al., 2013).

Development of Anticancer and Antidiabetic Agents

Spirothiazolidines analogs have been investigated for their anticancer and antidiabetic properties. The synthesis of novel compounds in this class has yielded several derivatives with significant activity against human breast carcinoma and liver carcinoma cell lines, as well as potent inhibitory effects on alpha-amylase and alpha-glucosidase, highlighting their therapeutic potential (E. M. Flefel et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Eigenschaften

IUPAC Name |

4-methyl-4,6-diazaspiro[2.4]heptan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-8-5(9)7-4-6(8)2-3-6/h2-4H2,1H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWWXHMELJVTGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NCC12CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Diazaspiro[2.4]heptan-5-one,4-methyl- | |

CAS RN |

1338493-29-0 |

Source

|

| Record name | 4-methyl-4,6-diazaspiro[2.4]heptan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

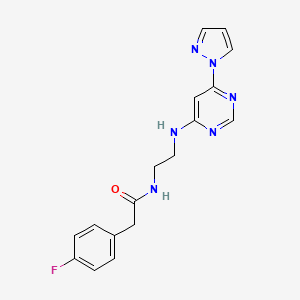

![5-amino-N-(2-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2813819.png)

![1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride](/img/structure/B2813821.png)

![Cyclopropyl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2813826.png)

![4-(4-(dimethylamino)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813830.png)

![3-bromo-N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2813832.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone](/img/structure/B2813833.png)

![(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2813839.png)

![3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2813841.png)